Researchers are particularly interested in Erlotinib Impurity A for several reasons. Firstly, regulatory bodies like the ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Erlotinib Hydrochloride [, ]. This is crucial for ensuring the safety and efficacy of the drug. Secondly, understanding the formation and properties of Impurity A can help optimize the synthesis of Erlotinib, leading to higher purity levels in the final drug substance [].
Synthesis Analysis
While the specific synthetic route to Erlotinib Impurity A is not detailed in the provided abstracts, its formation is intrinsically linked to the synthesis of Erlotinib itself. Several publications highlight that Impurity A is observed as a by-product in various synthetic approaches to Erlotinib [, , ]. These synthetic routes likely involve reactions such as:
Nucleophilic substitutions: Common in heterocyclic chemistry, these could introduce the core structures seen in both Erlotinib and its impurities [].
Coupling reactions: Used to form the key carbon-nitrogen bonds within the Erlotinib molecule. Variations in conditions during these reactions could lead to the formation of Impurity A [].
Molecular Structure Analysis
Structural Isomers: A publication mentions the identification of two Erlotinib impurities as structural isomers []. It's possible that Impurity A is one of these isomers, meaning it possesses the same molecular formula as Erlotinib but with a different spatial arrangement of atoms.
Closely Related to Erlotinib: Being a process-related impurity suggests a high degree of structural similarity to Erlotinib. Techniques like NMR spectroscopy and X-ray crystallography would be essential to definitively elucidate the structure of Impurity A [].
Physical and Chemical Properties Analysis
Chromatographic Behavior: Several studies utilize HPLC (High-Performance Liquid Chromatography) for the separation and quantification of Impurity A [, , ]. This suggests that Impurity A possesses sufficient solubility and stability in the chosen HPLC mobile phases.
UV Absorbance: Detection at 254 nm in HPLC analyses indicates that Impurity A likely absorbs UV light in that region, a property shared with many aromatic compounds [, ].
Applications
Analytical Method Development & Validation: Several studies focus on developing and validating analytical methods specifically for the detection and quantification of Impurity A in Erlotinib [, , , , , ]. These methods primarily employ HPLC, often coupled with UV or mass spectrometry detection, to achieve the required sensitivity and selectivity for accurately measuring trace amounts of Impurity A.
Process Optimization: Monitoring the levels of Impurity A during Erlotinib synthesis provides valuable information for optimizing manufacturing processes []. By identifying the factors influencing Impurity A formation, manufacturers can adjust reaction conditions or purification steps to minimize its presence, ultimately leading to a higher purity drug substance.
Reference Standard: The synthesis and characterization of highly pure Impurity A are crucial for its use as a reference standard in analytical laboratories []. Having a readily available and well-characterized standard allows for accurate identification and quantification of the impurity in Erlotinib samples.
Safety and Hazards
Genotoxic Potential: One study focuses on quantifying a specific genotoxic impurity (3-ethynylaniline) in Erlotinib []. While not directly related to Impurity A, it highlights the importance of scrutinizing all impurities for potential genotoxic effects, as these can have serious health implications.
Future Directions
Complete Structural Elucidation: Determining the definitive chemical structure of Impurity A will be crucial for understanding its formation mechanism, reactivity, and potential biological activity [].
Related Compounds
Erlotinib Hydrochloride
Compound Description: Erlotinib hydrochloride is a tyrosine kinase inhibitor used to treat certain types of cancer. [, ]
Relevance: While the specific structure of "Erlotinib impurity A" is unknown, it's likely an impurity arising during the synthesis or degradation of Erlotinib hydrochloride. [, ] These impurities often share structural similarities with the parent drug.
Compound Description: This compound is a novel impurity identified in the synthesis of Erlotinib. [] Its presence can impact the quality control of Erlotinib bulk drug. []
Compound Description: This compound is another impurity identified in the production of Erlotinib hydrochloride. [] It's presence, even in trace amounts, can influence the quality and safety of the drug. []
Relevance: Similar to the previous compound, this impurity is directly related to Erlotinib impurity A as they both arise during Erlotinib hydrochloride synthesis. [] They likely share a core quinazoline structure with variations in the substituents.
3-Ethynylaniline
Compound Description: This compound is a genotoxic impurity found in the synthesis of Erlotinib. [] Its presence, even at trace levels, is undesirable due to potential carcinogenicity. []
Relevance: While not explicitly identified as an Erlotinib impurity A, 3-Ethynylaniline represents a class of process-related impurities that are structurally related to Erlotinib. [] These compounds often share common precursors or intermediates in the synthetic pathway, making them relevant to understanding Erlotinib impurity A.
Intermediates in the Quinazoline-thione Route
Compound Description: Several intermediates are formed during the synthesis of Erlotinib via the quinazoline-thione route. [] These intermediates, while not impurities in the final product, are structurally related to Erlotinib and its potential impurities. []
Relevance: These intermediates highlight the various structural modifications involved in Erlotinib synthesis. [] Understanding their structures can provide insights into the formation and potential identity of Erlotinib impurity A, especially if it arises from this synthetic route.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.